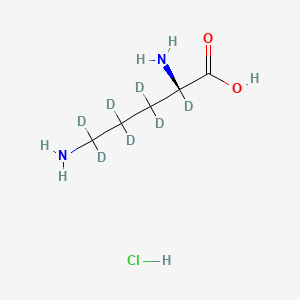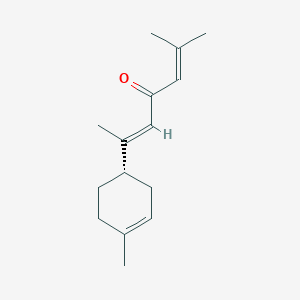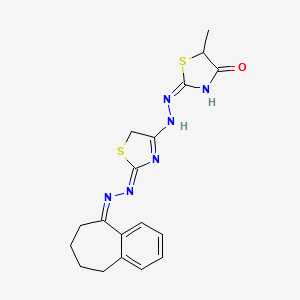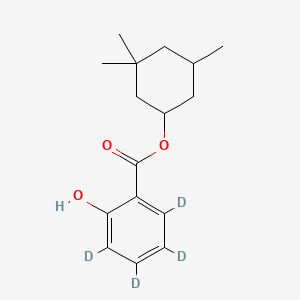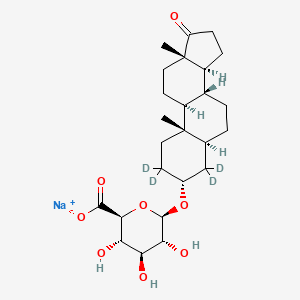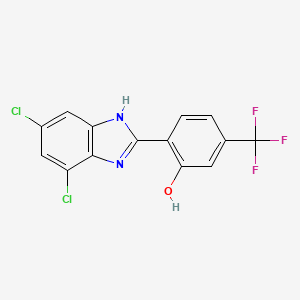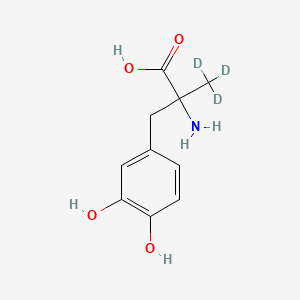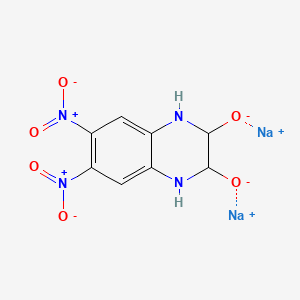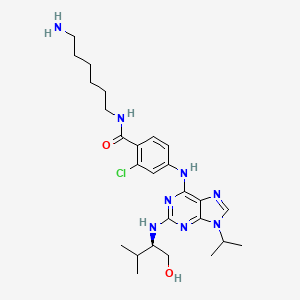
Protein kinase affinity probe 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein kinase affinity probe 1 is a novel compound designed for the functional identification of protein kinases. It is an improved version of Purvalanol B, modified to enhance its affinity and specificity for protein kinases . This compound is primarily used in scientific research to study protein kinase functions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase affinity probe 1 involves multiple steps, starting with the modification of Purvalanol BThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and purification techniques to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Protein kinase affinity probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the probe’s specificity and affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions are modified versions of this compound, each with specific functional groups tailored for different research applications .
科学研究应用
Protein kinase affinity probe 1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of protein kinases.
Biology: Employed in the identification and characterization of protein kinases in biological systems.
Medicine: Utilized in drug discovery and development, particularly in the design of kinase inhibitors for cancer therapy.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protein kinases
作用机制
Protein kinase affinity probe 1 exerts its effects by specifically binding to the active sites of protein kinases. This binding inhibits the kinase activity, allowing researchers to study the function and regulation of these enzymes. The molecular targets of this probe include various protein kinases involved in cell signaling pathways, such as those regulating cell growth, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Purvalanol B: The parent compound of protein kinase affinity probe 1, used for similar research purposes.
Bisindolylmaleimide X: Another protein kinase inhibitor with different structural features.
CZC8004: A protein kinase inhibitor used in similar applications.
Uniqueness
This compound is unique due to its enhanced affinity and specificity for protein kinases compared to its parent compound, Purvalanol B. This makes it a more effective tool for studying protein kinase functions and interactions in various research settings .
属性
分子式 |
C26H39ClN8O2 |
|---|---|
分子量 |
531.1 g/mol |
IUPAC 名称 |
N-(6-aminohexyl)-2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C26H39ClN8O2/c1-16(2)21(14-36)32-26-33-23(22-24(34-26)35(15-30-22)17(3)4)31-18-9-10-19(20(27)13-18)25(37)29-12-8-6-5-7-11-28/h9-10,13,15-17,21,36H,5-8,11-12,14,28H2,1-4H3,(H,29,37)(H2,31,32,33,34)/t21-/m0/s1 |
InChI 键 |
DXPRFXZSNLVXII-NRFANRHFSA-N |
手性 SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
规范 SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


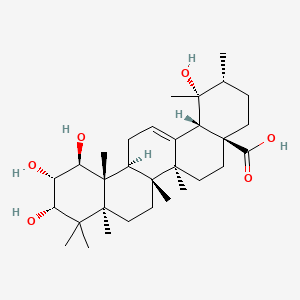
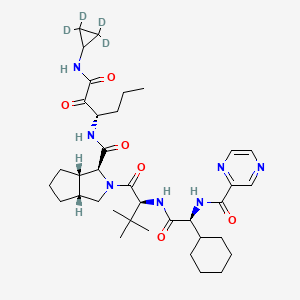

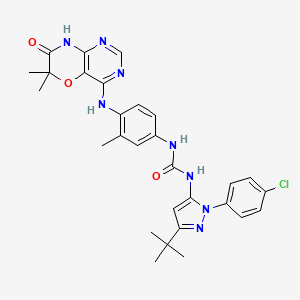

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
